molecular formula C12H9BrF3N5S B13725595 6-(4-Bromophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine

6-(4-Bromophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine

Cat. No.: B13725595
M. Wt: 392.20 g/mol
InChI Key: QXGMVPAGZLKRID-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the functional groups. One common method involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with a trifluoromethyl-containing reagent, such as trifluoroacetic anhydride, under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiosemicarbazido group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium thiolate are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Bromophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The bromophenyl group may facilitate binding to hydrophobic pockets within proteins, while the thiosemicarbazido group can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Bromophenyl)-2-thiosemicarbazido-4-methylpyrimidine
  • 6-(4-Bromophenyl)-2-thiosemicarbazido-4-chloropyrimidine
  • 6-(4-Bromophenyl)-2-thiosemicarbazido-4-fluoropyrimidine

Uniqueness

6-(4-Bromophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug development and other applications .

Properties

Molecular Formula

C12H9BrF3N5S

Molecular Weight

392.20 g/mol

IUPAC Name

[[4-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]thiourea

InChI

InChI=1S/C12H9BrF3N5S/c13-7-3-1-6(2-4-7)8-5-9(12(14,15)16)19-11(18-8)21-20-10(17)22/h1-5H,(H3,17,20,22)(H,18,19,21)

InChI Key

QXGMVPAGZLKRID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)NNC(=S)N)C(F)(F)F)Br

Origin of Product

United States

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